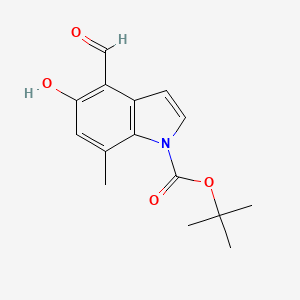
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde typically involves several steps, including the protection of the indole nitrogen, introduction of the hydroxy and methyl groups, and the formation of the carbaldehyde group. Common synthetic routes include:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) group.
Introduction of Hydroxy and Methyl Groups: These groups are introduced through various organic reactions, such as electrophilic substitution.
Formation of Carbaldehyde Group: The carbaldehyde group is introduced through formylation reactions.
Análisis De Reacciones Químicas
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Aplicaciones Científicas De Investigación
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Boc-5-hydroxy-7-methyl-1H-indole-4-carbaldehyde can be compared with other similar indole derivatives, such as:
- 1-Boc-5-methoxy-7-methyl-1H-indole-4-carbaldehyde
- tert-butyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
- tert-pentyl 4-formyl-5-methoxy-1H-indole-7-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
tert-butyl 4-formyl-5-hydroxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-9-7-12(18)11(8-17)10-5-6-16(13(9)10)14(19)20-15(2,3)4/h5-8,18H,1-4H3 |
Clave InChI |
OSUUAVYVZDBXFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


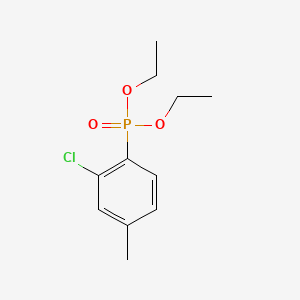
![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)
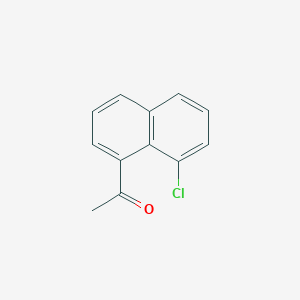
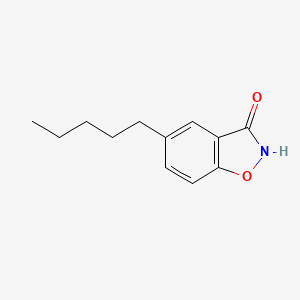
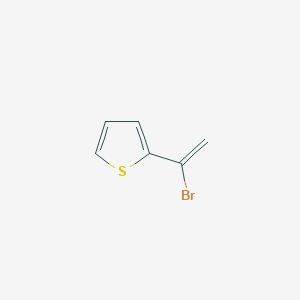
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
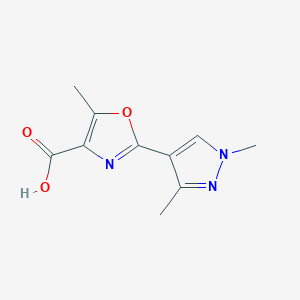
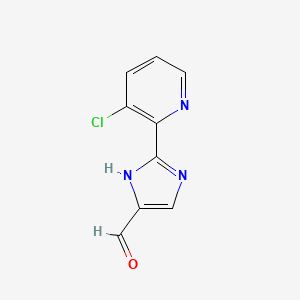

![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
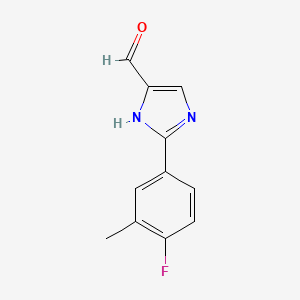


![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
